1-(2-Methoxyethyl)-4-nitro-1H-pyrazole
Overview
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, EC number, etc. It may also include the compound’s appearance, odor, and other physical characteristics .
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the overall reaction mechanism .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, etc., to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, etc .Scientific Research Applications
1. Structural and Theoretical Investigations
1-(2-Methoxyethyl)-4-nitro-1H-pyrazole and related pyrazole compounds have been extensively studied for their molecular structure. Researchers have used techniques like X-ray diffraction, IR, NMR, and theoretical investigations like density functional methods to understand the molecular geometry and vibrational frequencies of these compounds. Such studies are crucial for the development of new materials and drugs, as they provide a fundamental understanding of the compound's properties (Evecen et al., 2016).
2. Hydrogen-Bonded Supramolecular Materials
The ability of pyrazole compounds to form hydrogen-bonded supramolecular structures is another significant area of research. These structures have potential applications in material science, particularly in developing new types of supramolecular materials with specific properties like thermal stability and fluorescence. The variation in these properties can be achieved by modifying the substituents on the pyrazole ring (Moyano et al., 2021).
3. Chemical Synthesis and Characterization
Significant research has been conducted in synthesizing and characterizing various pyrazole derivatives. Studies often involve analyzing their IR, 1H, and 13C-NMR spectral data. These compounds are synthesized for potential applications in various fields, including pharmaceuticals and materials science (Sharma et al., 2020).
4. Applications in Fluorescence and Non-Linear Optics
Pyrazole derivatives are explored for their potential in fluorescence and non-linear optical applications. By modifying the substituents on the pyrazole ring, researchers can tune the physical properties of these compounds, making them suitable for use as fluorescence probes in biological imaging or in the development of new optical materials (Barberá et al., 1998).
5. Antimicrobial and Anti-inflammatory Properties
The antimicrobial and anti-inflammatory properties of pyrazole derivatives are also of great interest. Research in this area focuses on synthesizing new chemical entities with potential therapeutic applications. These compounds, containing pyrazole as a basic moiety, are evaluated for their efficacy in treating inflammation and infections (Antre et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-methoxyethyl)-4-nitropyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-12-3-2-8-5-6(4-7-8)9(10)11/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZBZPUTFUMZBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601284996 | |
Record name | 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601284996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948570-75-0 | |
Record name | 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948570-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601284996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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